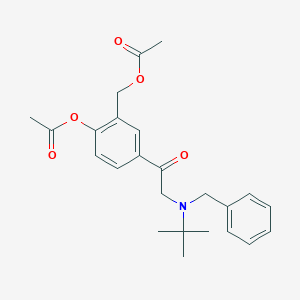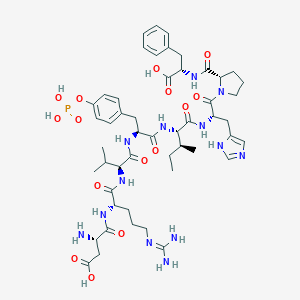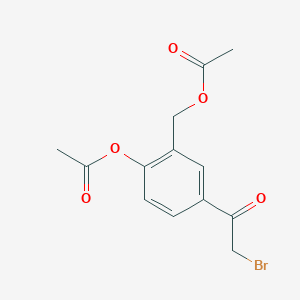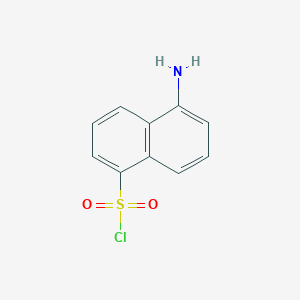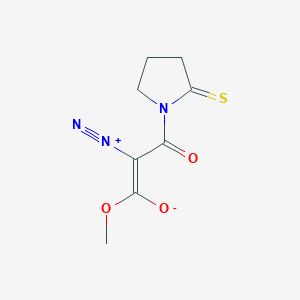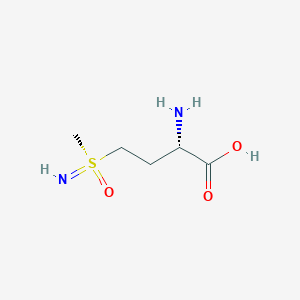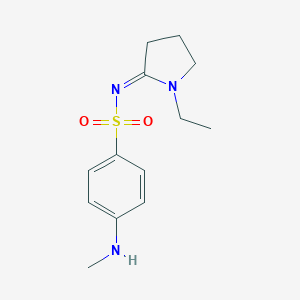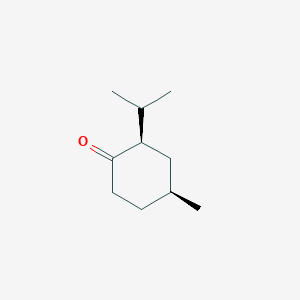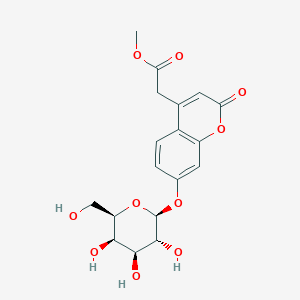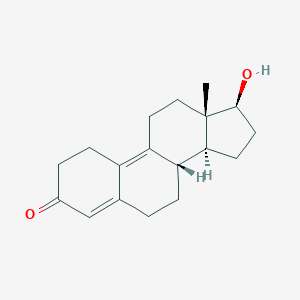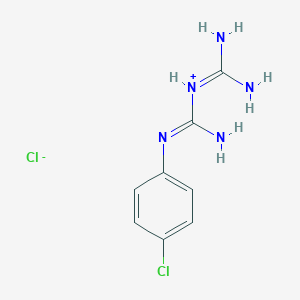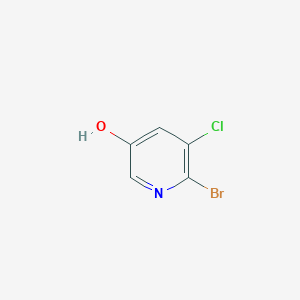
2-溴-3-氯-5-羟基吡啶
描述
2-Bromo-3-chloro-5-hydroxypyridine is a halogenated pyridine derivative, which is a class of compounds that have found extensive use in medicinal chemistry and as intermediates in organic synthesis. The presence of multiple halogens and a hydroxyl group in the molecule provides a variety of reactive sites for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridines can be complex due to the need for regioselective halogenation. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, which preferentially substitute the bromide over the chloride, and under neat conditions, the substitution at the 2-chloro position is preferred . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine involves halogen dance reactions, which are useful for introducing multiple halogens into the pyridine ring . These methods demonstrate the complexity and versatility of synthesizing halogenated pyridines.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, shows that the benzene and pyridine rings are nearly coplanar, which could be indicative of the structural characteristics of 2-Bromo-3-chloro-5-hydroxypyridine as well .
Chemical Reactions Analysis
Halogenated pyridines are reactive towards nucleophiles due to the presence of electron-withdrawing halogen atoms that activate the pyridine ring. For example, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, which could be relevant for understanding the reactivity of 2-Bromo-3-chloro-5-hydroxypyridine . Additionally, the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine has been studied, which can provide insights into the reactivity patterns of halogenated pyridines10.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the halogen atoms and any functional groups present. For instance, the immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker demonstrates the potential of such compounds to be used as scaffolds in the synthesis of pyridine-based libraries . The solubility, melting point, and reactivity of these compounds can vary widely depending on the specific halogenation pattern and substituents.
科学研究应用
羟基吡啶衍生物概述
羟基吡啶酮类化合物,包括2-溴-3-氯-5-羟基吡啶等化合物,因其多样的生物学和药理活性而受到关注。这些活性包括作为高效的金属螯合剂,特别是对铝和铁的螯合,暗示了在螯合疗法中的潜在医学应用。具体而言,3-羟基-4-吡啶酮已被确认为有效的口服活性铝螯合剂,突显了它们在涉及金属离子积累的疾病的医学应用中的潜力(Santos, 2002)。
药理学意义
此外,羟基吡啶酮衍生物的合成多样性使得可以开发具有广泛药理效应的化合物。这些效应涵盖抗菌、抗真菌、抗病毒、抗癌、抗炎、抗氧化、抗抽搐和抗糖尿病活性。这种广泛的活性谱强调了2-溴-3-氯-5-羟基吡啶和相关化合物在药物发现和开发中的潜力。它们作为药物化学中的特权骨架的作用得到了广泛研究,包括它们的生物活性、结构活性关系(SAR)、作用机制和与靶标的相互作用机制。这种全面的探索表明这些化合物可能成为开发临床有用药剂的基础(He et al., 2021)。
光动力疗法中的应用
此外,2-溴-3-氯-5-羟基吡啶衍生物在光动力疗法(PDT)中得到探索,表明它们在增强类似原卟啉IX等光敏剂的积累方面具有实用性。这种应用在治疗角化过度症等疾病中尤为重要,其中该化合物的特性可以改善PDT的临床结果。将这些化合物作为预处理策略的一部分来优化PDT的治疗效果的探索展示了它们在皮肤病学应用中的潜力(Gerritsen et al., 2008)。
安全和危害
属性
IUPAC Name |
6-bromo-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKTYYVUEJTFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562011 | |
| Record name | 6-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-hydroxypyridine | |
CAS RN |
130284-56-9 | |
| Record name | 6-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130284-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
